Enhanced Aqueous Solubility and Reduced Lipophilicity via Ortho-Hydroxy Substitution: A Computed Descriptor Comparison
The ortho-hydroxy substituent in Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate significantly reduces lipophilicity compared to the non-hydroxylated analog Methyl 4-phenylthiophene-2-carboxylate. The computed XLogP3-AA value for the non-hydroxy comparator is 3.4, whereas the acid form of the target compound (4-(2-hydroxyphenyl)thiophene-2-carboxylic acid) has an XLogP3-AA of 2.7 [1][2]. While the methyl ester form is expected to have a slightly higher logP than its corresponding acid, it remains substantially less lipophilic than the phenyl analog, indicating improved aqueous solubility and a more favorable drug-like profile for certain applications [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 (for the corresponding acid, 4-(2-hydroxyphenyl)thiophene-2-carboxylic acid); methyl ester expected to be moderately higher |
| Comparator Or Baseline | Methyl 4-phenylthiophene-2-carboxylate: XLogP3-AA = 3.4 |
| Quantified Difference | ΔXLogP3-AA ≈ 0.7 (lower for hydroxylated compound) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Reduced lipophilicity correlates with improved aqueous solubility, which can enhance formulation feasibility, reduce non-specific binding in biological assays, and improve oral bioavailability potential in drug discovery contexts.
- [1] PubChem. Methyl 4-phenylthiophene-2-carboxylate. CID 2760021. XLogP3-AA = 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/2760021 (accessed April 2026). View Source
- [2] PubChem. 4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid. CID 53218599. XLogP3-AA = 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/53218599 (accessed April 2026). View Source
- [3] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
